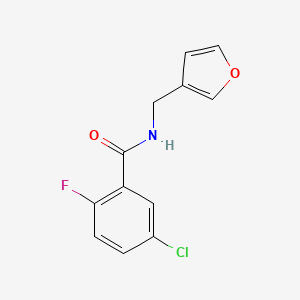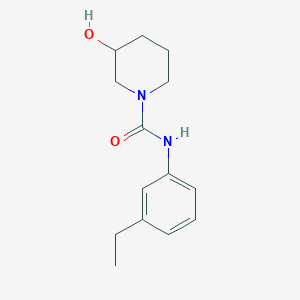
1-(4-Chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea, also known as CMU, is a synthetic compound that has been the subject of research in the field of medicinal chemistry. This compound has been found to have potential applications in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. The purpose of
Mécanisme D'action
The exact mechanism of action of 1-(4-Chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. For example, 1-(4-Chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which may be beneficial in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
1-(4-Chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea has been shown to have a number of biochemical and physiological effects, including the inhibition of cancer cell growth, the improvement of glucose tolerance and insulin sensitivity, and the inhibition of beta-amyloid plaque formation. Additionally, 1-(4-Chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea has been shown to have low toxicity and good pharmacokinetic properties, which make it an attractive candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(4-Chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea is that it has been shown to have low toxicity and good pharmacokinetic properties, which make it an attractive candidate for further development as a therapeutic agent. Additionally, 1-(4-Chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea is relatively easy to synthesize, which makes it readily available for use in lab experiments.
One limitation of 1-(4-Chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea is that its exact mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Additionally, further research is needed to determine the optimal dosage and administration schedule for 1-(4-Chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea in different disease states.
Orientations Futures
There are a number of future directions for research on 1-(4-Chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea. One area of research could be the optimization of 1-(4-Chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea's therapeutic potential in the treatment of cancer, diabetes, and Alzheimer's disease. This could involve further studies on the compound's mechanism of action, as well as studies on optimal dosage and administration schedules.
Another area of research could be the development of new analogs of 1-(4-Chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea with improved pharmacokinetic properties and therapeutic potential. This could involve the synthesis and testing of new compounds based on the structure of 1-(4-Chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea, with the goal of identifying compounds with improved efficacy and reduced toxicity.
Finally, further research is needed to determine the safety and efficacy of 1-(4-Chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea in clinical trials. This could involve the development of new formulations of the compound, as well as studies on its safety and efficacy in different patient populations.
Méthodes De Synthèse
1-(4-Chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea can be synthesized using a variety of methods, including the reaction of 4-chloro-2-methylphenyl isocyanate with 2-(oxolan-2-ylmethyl)amine. The reaction is typically carried out in a solvent such as dichloromethane or chloroform, and the product is purified using standard techniques such as column chromatography.
Applications De Recherche Scientifique
1-(4-Chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea has been the subject of extensive research in the field of medicinal chemistry, with a focus on its potential applications in the treatment of various diseases. One area of research has been the use of 1-(4-Chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea as a potential anticancer agent. Studies have shown that 1-(4-Chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea can inhibit the growth of cancer cells in vitro and in vivo, and may have potential as a chemotherapeutic agent.
Another area of research has been the use of 1-(4-Chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea in the treatment of diabetes. Studies have shown that 1-(4-Chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea can improve glucose tolerance and insulin sensitivity in animal models of diabetes, and may have potential as a therapeutic agent for the treatment of type 2 diabetes.
Finally, 1-(4-Chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea has also been studied for its potential applications in the treatment of Alzheimer's disease. Studies have shown that 1-(4-Chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea can inhibit the formation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease, and may have potential as a therapeutic agent for the treatment of this disease.
Propriétés
IUPAC Name |
1-(4-chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c1-9-7-10(14)4-5-12(9)16-13(17)15-8-11-3-2-6-18-11/h4-5,7,11H,2-3,6,8H2,1H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKDFMCGGMBLHGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)NCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![cyclohexyl-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7526402.png)
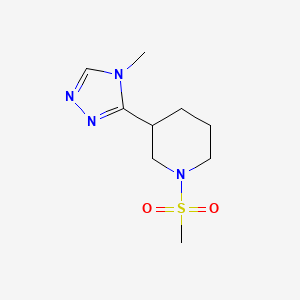
![(4-chloro-2-fluorophenyl)-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7526409.png)
![3-(2,3-Dimethylphenyl)-1-[(4-hydroxyphenyl)methyl]-1-methylurea](/img/structure/B7526424.png)
![(2-chlorophenyl)-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7526427.png)
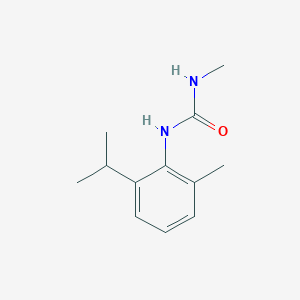
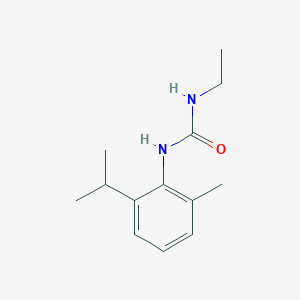
![1-[(4-Hydroxyphenyl)methyl]-1-methyl-3-(2,4,6-trimethylphenyl)urea](/img/structure/B7526451.png)

![3-(2-Fluoro-4-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7526467.png)

